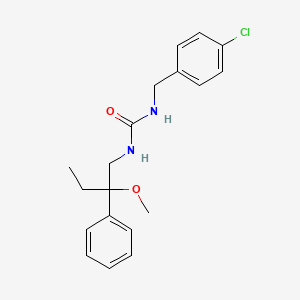

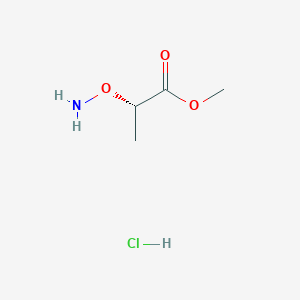

1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

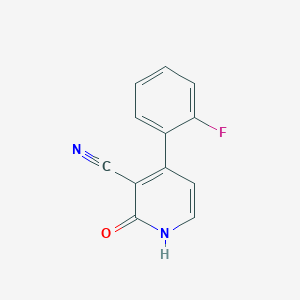

1-(4-Chlorobenzyl)-3-(2-methoxy-2-phenylbutyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential in treating various medical conditions. The compound is also known as TAK-659 and is classified as a kinase inhibitor.

Aplicaciones Científicas De Investigación

Nature of Urea-Fluoride Interaction

Research by Boiocchi et al. (2004) explores the hydrogen bonding interactions between urea derivatives and various anions in solution, demonstrating the stability of these complexes and their response to fluoride ions. This study highlights the potential of urea derivatives in probing anion interactions and could inform further research into their reactivity and applications in materials science (Boiocchi et al., 2004).

Pharmacoproteomics of Urea Derivatives

Singh et al. (2006) investigated the proteome of cystic fibrosis bronchial epithelial cells treated with 4-Phenylbutyrate (4-PBA), a urea derivative. Their work identifies cellular pathways affected by 4-PBA, suggesting its potential in modulating protein processing and trafficking. This illustrates the utility of urea derivatives in studying cellular responses and disease treatment mechanisms (Singh et al., 2006).

Urea Derivatives as Anticancer Agents

Research into the synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells unveils the potential of these compounds as anticancer agents. Gaudreault et al. (1988) found specific derivatives to exhibit significant cytotoxicity, opening avenues for their development into therapeutic agents (Gaudreault et al., 1988).

Inhibition of Chitin Synthesis

Deul et al. (1978) described the insecticidal effect of urea derivatives through the inhibition of chitin synthesis in the cuticle of larvae. This study provides insight into the mechanism of action of these compounds and their potential application in pest control (Deul et al., 1978).

Photodegradation and Hydrolysis of Pesticides

Gatidou and Iatrou (2011) studied the photodegradation and hydrolysis of selected substituted urea pesticides, providing valuable data on the environmental behavior of these compounds. Their findings contribute to understanding the persistence and degradation pathways of urea-derived pesticides in water bodies (Gatidou & Iatrou, 2011).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXLDVHUMVNUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid](/img/structure/B2930322.png)

![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)